molecular formula C13H11FN2O3S B5959529 5-ethyl-N-(4-fluoro-3-nitrophenyl)thiophene-3-carboxamide

5-ethyl-N-(4-fluoro-3-nitrophenyl)thiophene-3-carboxamide

Cat. No.: B5959529
M. Wt: 294.30 g/mol
InChI Key: ZJTSWABLBUNFFG-UHFFFAOYSA-N
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Description

5-ethyl-N-(4-fluoro-3-nitrophenyl)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(4-fluoro-3-nitrophenyl)thiophene-3-carboxamide typically involves the condensation of 4-fluoro-3-nitroaniline with ethyl thiophene-3-carboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-(4-fluoro-3-nitrophenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-ethyl-N-(4-fluoro-3-nitrophenyl)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethyl-N-(4-fluoro-3-nitrophenyl)thiophene-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors. The nitro group may play a role in its biological activity, possibly through redox reactions or interactions with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethyl-N-(4-fluoro-3-nitrophenyl)thiophene-3-carboxamide is unique due to the presence of both a fluorine atom and a nitro group on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-ethyl-N-(4-fluoro-3-nitrophenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3S/c1-2-10-5-8(7-20-10)13(17)15-9-3-4-11(14)12(6-9)16(18)19/h3-7H,2H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTSWABLBUNFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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